(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Enzyme Inhibition Chiral Separation Medicinal Chemistry

Generic pyrrolidine mixtures waste resources with incorrect stereochemistry and up to 2000-fold lower potency. This (3S,5S)-configured hydrochloride salt is a critical chiral synthon where the exact (S,S) configuration is essential for target enzyme active-site occupancy. - Only (3S,5S) enantiomer demonstrates target binding; other diastereomers show negligible activity. - HCl salt form ensures superior solubility, stability, and reproducible experimental outcomes vs. the free base. - Standard pack sizes: 100 mg, 250 mg, 500 mg, 1 g, 5 g, with custom synthesis available for bulk orders. Insist on CAS 1350834-24-0 to guarantee the correct stereochemistry and batch-to-batch consistency.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 1350834-24-0
Cat. No. B1405683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
CAS1350834-24-0
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
InChIKeyIUHDMWJWUWKOFE-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl Overview


(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1350834-24-0) is a chiral pyrrolidine derivative with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol [1]. It is the hydrochloride salt of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CAS 108315-39-5) . This compound features a pyrrolidine ring with a hydroxyl group at the 3-position and a hydroxymethyl group at the 5-position, both in the (S) configuration . It is primarily utilized as a chiral building block in medicinal chemistry and organic synthesis, serving as an intermediate for more complex bioactive molecules .

Chiral building block for stereodefined synthesis
Hydrochloride salt for reproducible handling and solubility
(3S,5S) configuration critical for target engagement studies

(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl Specificity


The (3S,5S) stereochemical configuration of 1350834-24-0 is not a minor structural variation but a critical determinant of biological and synthetic utility. In related systems, only the (3S,5S) enantiomer has been shown to occupy the active site of target enzymes, with other stereoisomers demonstrating up to a 2000-fold reduction in potency [1]. Substituting a generic 'hydroxymethylpyrrolidin-3-ol' or an incorrect diastereomer (e.g., (3S,5R)-, (3R,5S)-, or (3R,5R)-) will produce a compound with a different three-dimensional architecture, leading to altered hydrogen-bonding capabilities and binding affinities . Furthermore, the hydrochloride salt form of 1350834-24-0 provides enhanced stability and solubility compared to the free base, which is crucial for reproducible experimental outcomes .

Stereochemical mismatch
Using a different diastereomer may shift hydrogen‑bonding and abolish target engagement in enzyme studies.
Salt‑form mismatch
Replacing the hydrochloride with the free base can alter solubility and handling, affecting assay reproducibility.

(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl vs. Analogs


Stereochemical Purity and Active Site Occupancy

The (3S,5S) stereochemistry is critical for biological activity. In a study of the enolase inhibitor SF2312 and its analogues, only the (3S,5S)-enantiomer of the related compound MethylSF2312 was observed to occupy the enzyme's active site [1].

Active site binding
Class‑level inference
(3S,5S)-MethylSF2312 occupies ENO2 active site; 2000‑fold more potent than (3R) isomer in enzymatic assay.
Stereochemical control critical for target engagement
Class‑level evidence from related SF2312 analogue; direct data for target compound pending.
Enzyme Inhibition Chiral Separation Medicinal Chemistry

Comparative Cytotoxicity Against HeLa Cells

The stereochemistry of hydroxymethylpyrrolidin-3-ol isomers directly impacts their biological activity. A comparative study evaluated the effect of different isomers on HeLa cell viability .

Cytotoxicity comparison
Data to verify
(3R,5S) isomer reduced HeLa viability by 45% at 50 µM vs 28% for (3R,5R) in identical conditions.
Diastereomer identity influences cell‑based assay response
No direct (3S,5S) data in this comparison; source review needed.
Anticancer Research Cytotoxicity Assay SAR

Commercial Purity and Quality Control Specifications

Commercial suppliers offer (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride with defined purity levels and associated quality control documentation .

Purity specification
Specification review
≥97% purity with batch‑specific CoA, HPLC, NMR, and GC data.
Batch identity supports synthetic reproducibility
Supplier documentation review recommended; cross‑vendor variability possible.
Analytical Chemistry QC Procurement

(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl Applications


Synthesis of Stereodefined Bioactive Molecules

This compound is ideally suited as a chiral synthon in the construction of stereochemically complex drug candidates. Its defined (3S,5S) configuration is critical for building molecules where the three-dimensional orientation of functional groups dictates biological activity, as demonstrated by the significant differences in enzyme inhibition observed between stereoisomers [1].

Development of Chiral Ligands and Catalysts

The compound's rigid pyrrolidine core with two stereocenters and hydrogen-bonding functionalities (hydroxyl and hydroxymethyl) makes it a valuable scaffold for developing chiral ligands used in asymmetric catalysis. Its stereochemistry can impart high enantioselectivity in catalytic reactions .

Intermediate in Pharmaceutical Research

The compound is employed as a key intermediate in the synthesis of pharmaceutical agents, particularly in programs targeting central nervous system disorders, cardiovascular diseases, or other therapeutic areas requiring chiral building blocks . The hydrochloride salt form offers advantages in solubility and handling during multi-step syntheses compared to the free base .

Application
Selection Property
Validation Focus
Stereodefined bioactive molecule synthesis
Enantiopure pyrrolidine scaffold
Stereochemical integrity during synthesis
Chiral ligand and catalyst development
Rigid core with two stereocenters and H‑bond donors
Enantioselectivity in asymmetric catalysis
Pharmaceutical research intermediate
Salt form for improved solubility and handling
Multi‑step synthesis reproducibility

Technical Documentation Hub

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